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molecular formula C6H4F5NO2S B1305690 3-Nitrophenylsulfur Pentafluoride CAS No. 2613-26-5

3-Nitrophenylsulfur Pentafluoride

Cat. No. B1305690
M. Wt: 249.16 g/mol
InChI Key: FSTNQYCPXJMFMT-UHFFFAOYSA-N
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Patent
US05856273

Procedure details

Reduced iron powder (8.60 g) was added to a stirred solution of 3-pentafluorosulphanylnitrobenzene (2.65 g) in a mixture of isopropanol (27 ml), water (6 ml) and concentrated hydrochloric acid (0.3 ml). The resulting mixture was heated under reflux for 1 hour, and was then allowed to cool slightly before being filtered through Hyflo. The Hyflo was washed with more isopropanol, and the combined filtrates were evaporated under reduced pressure. The residue was dissolved in a little diethyl ether and the solution was treated with solid sodium hydrogen carbonate, then dried over magnesium sulphate. After filtration to remove the inorganics the solution was evaporated under reduced pressure, and the oily residue was distilled in a Kugelrohr apparatus. The title compound was collected as a colourless oil, bp 110° C. (oven temperature) at 12 mmHg, which crystallised on standing, yield 1.90 g, mp 32°-35° C.
[Compound]
Name
Reduced iron
Quantity
8.6 g
Type
reactant
Reaction Step One
Quantity
2.65 g
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
27 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][S:2]([F:15])([F:14])([F:13])([F:12])[C:3]1[CH:4]=[C:5]([N+:9]([O-])=O)[CH:6]=[CH:7][CH:8]=1.O.Cl>C(O)(C)C>[F:1][S:2]([F:12])([F:13])([F:14])([F:15])[C:3]1[CH:4]=[C:5]([CH:6]=[CH:7][CH:8]=1)[NH2:9]

Inputs

Step One
Name
Reduced iron
Quantity
8.6 g
Type
reactant
Smiles
Name
Quantity
2.65 g
Type
reactant
Smiles
FS(C=1C=C(C=CC1)[N+](=O)[O-])(F)(F)(F)F
Name
Quantity
6 mL
Type
reactant
Smiles
O
Name
Quantity
0.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
27 mL
Type
solvent
Smiles
C(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool slightly
FILTRATION
Type
FILTRATION
Details
before being filtered through Hyflo
WASH
Type
WASH
Details
The Hyflo was washed with more isopropanol
CUSTOM
Type
CUSTOM
Details
the combined filtrates were evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a little diethyl ether
ADDITION
Type
ADDITION
Details
the solution was treated with solid sodium hydrogen carbonate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
to remove the inorganics the solution
CUSTOM
Type
CUSTOM
Details
was evaporated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the oily residue was distilled in a Kugelrohr apparatus
CUSTOM
Type
CUSTOM
Details
The title compound was collected as a colourless oil, bp 110° C. (oven temperature) at 12 mmHg, which
CUSTOM
Type
CUSTOM
Details
crystallised

Outcomes

Product
Name
Type
Smiles
FS(C=1C=C(N)C=CC1)(F)(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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